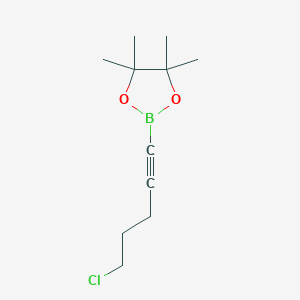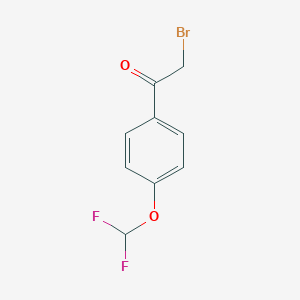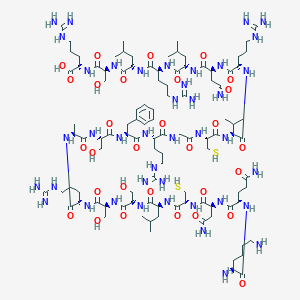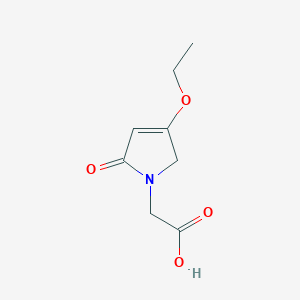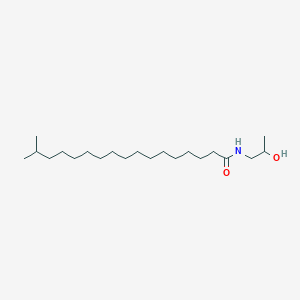
Isostearoyl monoispropanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isostearoyl monoispropanolamine (ISMP) is a synthetic surfactant that has gained significant attention in recent years due to its unique properties. It is commonly used in various industries, including personal care products, pharmaceuticals, and food additives. ISMP is a versatile compound that can be synthesized through various methods and has a wide range of applications in scientific research.
Mécanisme D'action
Isostearoyl monoispropanolamine works as a surfactant by reducing the surface tension between two immiscible phases, such as oil and water. It can also form micelles, which are small aggregates of surfactant molecules that can solubilize hydrophobic compounds. Isostearoyl monoispropanolamine's mechanism of action is dependent on its chemical structure and the specific application it is being used for.
Effets Biochimiques Et Physiologiques
Isostearoyl monoispropanolamine has been shown to have low toxicity and is generally considered safe for use in personal care products and pharmaceuticals. However, some studies have shown that Isostearoyl monoispropanolamine can cause skin irritation and allergic reactions in some individuals. Further research is needed to fully understand the biochemical and physiological effects of Isostearoyl monoispropanolamine.
Avantages Et Limitations Des Expériences En Laboratoire
Isostearoyl monoispropanolamine has several advantages for use in lab experiments. It is highly soluble in water, which makes it easy to work with and dilute to specific concentrations. Additionally, Isostearoyl monoispropanolamine is a relatively stable compound that can be stored for long periods of time without significant degradation. However, Isostearoyl monoispropanolamine's unique properties may also present limitations in certain experiments, such as those that require the use of nonionic surfactants.
Orientations Futures
There are several potential future directions for research on Isostearoyl monoispropanolamine. One area of interest is its potential use as a preservative in food products. Isostearoyl monoispropanolamine's antimicrobial properties make it a promising candidate for use in food preservation, but further research is needed to determine its effectiveness and safety. Additionally, Isostearoyl monoispropanolamine's use as a surfactant in drug delivery systems could be further explored to improve the solubility and bioavailability of a wider range of drugs. Finally, research on the environmental impact of Isostearoyl monoispropanolamine and its degradation products could help to inform regulations and guidelines for its use in various industries.
Méthodes De Synthèse
Isostearoyl monoispropanolamine can be synthesized through the reaction of isostearic acid and monoisopropanolamine. This method involves the esterification of isostearic acid with monoisopropanolamine, followed by neutralization with an alkali metal hydroxide. The resulting product is a pale yellow liquid that is highly soluble in water.
Applications De Recherche Scientifique
Isostearoyl monoispropanolamine has been extensively studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial properties and can be used as a preservative in personal care products. Additionally, Isostearoyl monoispropanolamine has been used as a surfactant in drug delivery systems, where it can improve the solubility and bioavailability of poorly soluble drugs.
Propriétés
Numéro CAS |
152848-22-1 |
|---|---|
Nom du produit |
Isostearoyl monoispropanolamine |
Formule moléculaire |
C21H43NO2 |
Poids moléculaire |
341.6 g/mol |
Nom IUPAC |
N-(2-hydroxypropyl)-16-methylheptadecanamide |
InChI |
InChI=1S/C21H43NO2/c1-19(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21(24)22-18-20(3)23/h19-20,23H,4-18H2,1-3H3,(H,22,24) |
Clé InChI |
BQMLMKGBPOALFD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCC(C)O |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)NCC(C)O |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



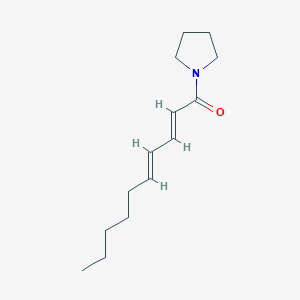
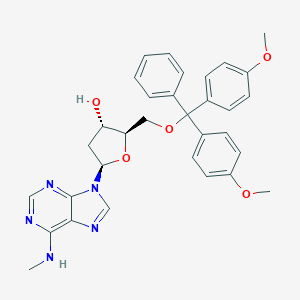
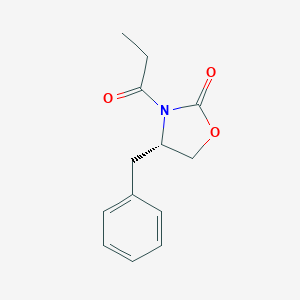
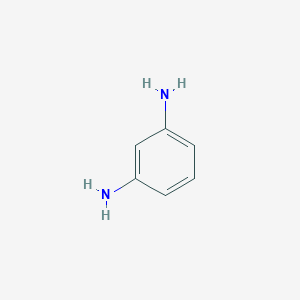


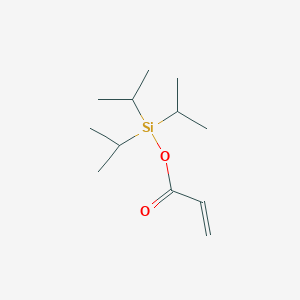
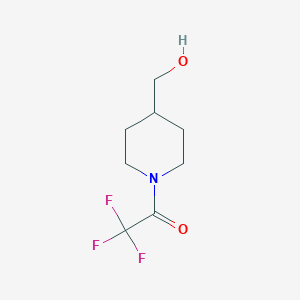
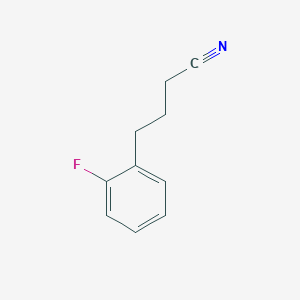
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
